molecular formula C16H14N2OS2 B3309092 N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide CAS No. 941884-99-7

N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide

Cat. No.: B3309092
CAS No.: 941884-99-7
M. Wt: 314.4 g/mol
InChI Key: NLKAIFZRKBQRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide is a compound that features a thiazole ring, a naphthalene ring, and a methylthio group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with a suitable naphthalene derivative under specific conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or naphthalene rings.

Scientific Research Applications

N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The compound may also induce oxidative stress or interfere with DNA synthesis, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide is unique due to the presence of both the thiazole and naphthalene rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-20-9-12-10-21-16(17-12)18-15(19)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,10H,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKAIFZRKBQRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CSC(=N1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide
Reactant of Route 2
Reactant of Route 2
N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide
Reactant of Route 3
Reactant of Route 3
N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide
Reactant of Route 4
Reactant of Route 4
N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide
Reactant of Route 5
Reactant of Route 5
N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide
Reactant of Route 6
Reactant of Route 6
N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.